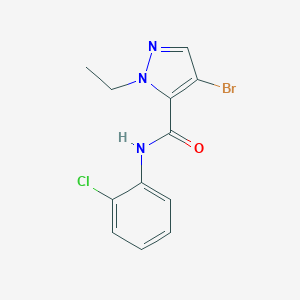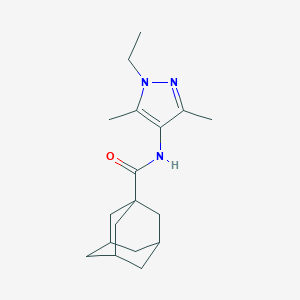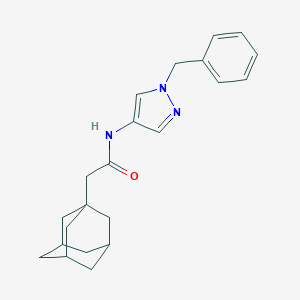
N-(3,4-dimethylphenyl)-1-ethyl-4-nitro-1H-pyrazole-5-carboxamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-(3,4-dimethylphenyl)-1-ethyl-4-nitro-1H-pyrazole-5-carboxamide, commonly known as DMNPY, is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. DMNPY is a pyrazole-based compound that is widely used in the synthesis of other organic compounds. It has also shown promising results in scientific research related to its mechanism of action, biochemical and physiological effects, and various other applications.
作用機序
DMNPY has been shown to inhibit the activity of the enzyme, glycogen synthase kinase-3β (GSK-3β). GSK-3β is a serine/threonine protein kinase that plays a crucial role in various cellular processes, including glycogen metabolism, cell differentiation, and apoptosis. Inhibition of GSK-3β has been shown to have potential therapeutic applications in the treatment of various diseases, including cancer, Alzheimer's disease, and bipolar disorder.
Biochemical and Physiological Effects:
DMNPY has been shown to have various biochemical and physiological effects. It has been shown to inhibit the proliferation of cancer cells and induce apoptosis in various cancer cell lines. DMNPY has also been shown to have neuroprotective effects and improve cognitive function in animal models of Alzheimer's disease. Additionally, DMNPY has been shown to have anti-inflammatory effects and reduce the production of pro-inflammatory cytokines.
実験室実験の利点と制限
DMNPY has several advantages for use in lab experiments. It is a stable compound that can be easily synthesized using various methods. It has also shown promising results in various scientific research applications, including the development of new materials for organic electronics and the synthesis of fluorescent probes for the detection of metal ions. However, DMNPY has certain limitations, including its potential toxicity and the need for further studies to determine its safety and efficacy in humans.
将来の方向性
There are several future directions for research on DMNPY. One potential direction is the development of new pyrazole-based compounds for use in medicinal chemistry. DMNPY has shown potential as a building block for the synthesis of these compounds, which could have applications in the treatment of various diseases. Another potential direction is the development of new materials for organic electronics using DMNPY. DMNPY has shown promise in this area, and further research could lead to the development of new materials with improved properties. Additionally, further studies are needed to determine the safety and efficacy of DMNPY in humans, which could lead to its potential use as a therapeutic agent.
合成法
DMNPY can be synthesized using various methods, including the reaction of 3,4-dimethylphenylhydrazine with ethyl 4-nitro-1H-pyrazole-5-carboxylate in the presence of a base. The resulting product is then subjected to acid hydrolysis to obtain DMNPY. Other methods of synthesis include the reaction of 3,4-dimethylphenylhydrazine with ethyl 4-chloro-1H-pyrazole-5-carboxylate followed by nitration and reduction.
科学的研究の応用
DMNPY has been extensively studied for its potential applications in various fields of scientific research. It has been used as a building block for the synthesis of other organic compounds, including pyrazole-based compounds, which have shown potential applications in medicinal chemistry. DMNPY has also been used in the synthesis of fluorescent probes for the detection of metal ions and in the development of new materials for organic electronics.
特性
分子式 |
C14H16N4O3 |
|---|---|
分子量 |
288.3 g/mol |
IUPAC名 |
N-(3,4-dimethylphenyl)-2-ethyl-4-nitropyrazole-3-carboxamide |
InChI |
InChI=1S/C14H16N4O3/c1-4-17-13(12(8-15-17)18(20)21)14(19)16-11-6-5-9(2)10(3)7-11/h5-8H,4H2,1-3H3,(H,16,19) |
InChIキー |
UPBRBMORNCTMLH-UHFFFAOYSA-N |
SMILES |
CCN1C(=C(C=N1)[N+](=O)[O-])C(=O)NC2=CC(=C(C=C2)C)C |
正規SMILES |
CCN1C(=C(C=N1)[N+](=O)[O-])C(=O)NC2=CC(=C(C=C2)C)C |
溶解性 |
33.2 [ug/mL] |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![4-bromo-1-ethyl-N-[2-(trifluoromethyl)phenyl]-1H-pyrazole-5-carboxamide](/img/structure/B280161.png)
![(4-chloro-1,3-dimethyl-1H-pyrazol-5-yl)[5-hydroxy-3-methyl-5-(trifluoromethyl)-4,5-dihydro-1H-pyrazol-1-yl]methanone](/img/structure/B280162.png)


![1-[(4-bromo-1,3-dimethyl-1H-pyrazol-5-yl)carbonyl]-3-methyl-5-(trifluoromethyl)-4,5-dihydro-1H-pyrazol-5-ol](/img/structure/B280167.png)
![N-(2-chloropyridin-3-yl)-7-(difluoromethyl)-5-(4-methylphenyl)pyrazolo[1,5-a]pyrimidine-3-carboxamide](/img/structure/B280169.png)
![methyl 1-{[7-(difluoromethyl)-5-(4-methoxyphenyl)pyrazolo[1,5-a]pyrimidin-3-yl]carbonyl}-1H-indole-3-carboxylate](/img/structure/B280171.png)
![7-(difluoromethyl)-3-[(2-methyl-1H-benzimidazol-1-yl)carbonyl]-5-(4-methylphenyl)pyrazolo[1,5-a]pyrimidine](/img/structure/B280172.png)
![[7-Difluoromethyl-5-(4-methoxy-phenyl)-pyrazolo[1,5-a]pyrimidin-3-yl]-(4-methyl-piperazin-1-yl)-methanone](/img/structure/B280174.png)
![1-(1-adamantyl)-4-nitro-N-[(1-methyl-1H-pyrazol-4-yl)methyl]-1H-pyrazole-3-carboxamide](/img/structure/B280176.png)



![dimethyl 2-{[(4-bromo-1-ethyl-1H-pyrazol-5-yl)carbonyl]amino}terephthalate](/img/structure/B280183.png)
